molecular formula C9H10INO2 B7467962 N-(2-iodophenyl)-2-methoxyacetamide

N-(2-iodophenyl)-2-methoxyacetamide

Cat. No.: B7467962
M. Wt: 291.09 g/mol
InChI Key: FWZUJOLYMYNEHM-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-2-methoxyacetamide is an acetamide derivative characterized by a 2-iodophenyl group attached to the nitrogen atom and a methoxy group (-OCH₃) at the β-position of the acetamide chain. This structure confers unique physicochemical properties, such as increased molecular weight (294.06 g/mol) and lipophilicity due to the iodine atom, which may enhance membrane permeability and binding affinity in biological systems.

Properties

IUPAC Name

N-(2-iodophenyl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-13-6-9(12)11-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZUJOLYMYNEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2-methoxyacetamide typically involves the reaction of 2-iodoaniline with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes acylation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

N-(2-iodophenyl)-2-methoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and selectivity towards its targets. Additionally, the methoxyacetamide group can form hydrogen bonds, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents on Phenyl Ring Acetamide Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference
N-(2-Iodophenyl)-2-methoxyacetamide 2-Iodo 2-Methoxy ~294.06 High lipophilicity, potential bioactivity
N-(2,6-Dimethylphenyl)-2-methoxyacetamide 2,6-Dimethyl 2-Methoxy ~207.26 Steric hindrance; synthetic chemistry applications
N-(3-Aminophenyl)-2-methoxyacetamide hydrochloride hydrate 3-Amino 2-Methoxy (+HCl hydrate) ~234.68 Enhanced solubility via amino group; lab research
(2E)-2-(Hydroxyimino)-N-(2-iodophenyl)acetamide 2-Iodo 2-Hydroxyimino ~294.06 Oxime group introduces reactivity; potential chelator
N-(2-Methoxy-4-nitrophenyl)acetamide 2-Methoxy, 4-Nitro Unmodified acetamide ~210.19 Electron-withdrawing nitro group; intermediate in dye synthesis
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichloro Thiazole-linked ~287.16 Antimicrobial activity; structural mimic of penicillin

Key Comparative Insights

Iodine vs. Halogen/Other Substituents The 2-iodophenyl group in the target compound contrasts with chlorine in or methyl groups in . However, chlorine (in ) offers a balance between electronegativity and size, enhancing antimicrobial activity .

Methoxy Position and Bioactivity

  • The 2-methoxy group on the acetamide chain (target compound) differs from phenyl-ring-bound methoxy groups (e.g., ). The β-methoxy may stabilize the acetamide backbone or participate in hydrogen bonding, influencing target selectivity.

Amino and Hydroxyimino Modifications The 3-aminophenyl analog () introduces basicity, improving water solubility as a hydrochloride salt. The hydroxyimino variant () adds a reactive oxime group, useful in metal coordination or prodrug strategies .

Thiazole and Heterocyclic Linkages

  • ’s thiazole-linked acetamide demonstrates the importance of heterocycles in mimicking natural antibiotics like penicillin. This suggests that the target compound’s iodine substituent could be optimized for similar biological targeting .

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